![molecular formula C13H21NO4S B5147940 5-methoxy-N-(3-methoxypropyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B5147940.png)
5-methoxy-N-(3-methoxypropyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
The compound seems to be a derivative of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a tryptamine derivative . It shares many similarities with schedule I tryptamine hallucinogens such as alpha-ethyltryptamine, N,N-dimethyltryptamine, N,N-diethyltryptamine, bufotenine, psilocybin, and psilocin . This substance is known for its hallucinogenic effects .
Molecular Structure Analysis
The molecular structure of a similar compound, 5-methoxy-N-(3-methoxypropyl)-2-nitrobenzamide, has a molecular formula of C12H16N2O5 and a molecular weight of 268.27 .Physical And Chemical Properties Analysis
For the similar compound, 5-methoxy-N-(3-methoxypropyl)-2-nitrobenzamide, the predicted boiling point is 428.0±45.0 °C, and the predicted density is 1.211±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications
Psychoactive Effects and Recreational Use
- Effects : It elicits hallucinations similar to those produced by schedule I hallucinogens. The threshold dose for psychoactive effects is 4 mg, with effective doses ranging from 6 to 20 mg. Effects last approximately 3 to 6 hours, with peak effects occurring 1 to 1.5 hours after administration .
- Illicit Use : Abused for its hallucinogenic-like effects, 5-MeO-DIPT is sometimes used as a substitute for MDMA. It is administered orally (powder, tablets, or capsules) or via smoking/snorting .
Neuropharmacology and Receptor Activity
- Subjective Effects : Users report altered sensory perception, emotional enhancement, and behavioral disinhibition .
Toxicology and Safety Concerns
Youth and Young Adult Population
- Trends : Reports of 5-MeO-DIPT have fluctuated over the years, with a sharp increase in 2011 followed by a decline .
Comparison with Other Tryptamines
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-methoxy-N-(3-methoxypropyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-10-8-11(2)13(9-12(10)18-4)19(15,16)14-6-5-7-17-3/h8-9,14H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEVLAHLVFRFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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